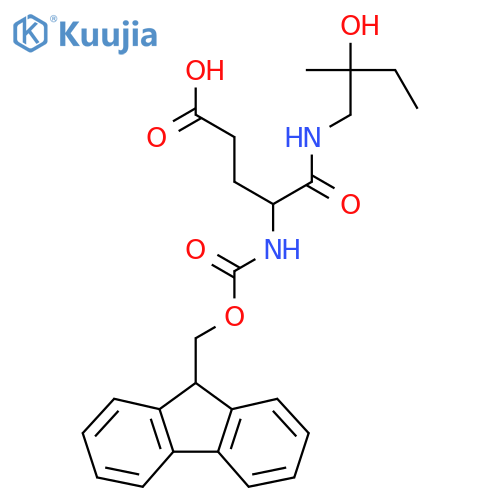

Cas no 2171593-97-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid)

2171593-97-6 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid

- EN300-1489648

- 2171593-97-6

-

- インチ: 1S/C25H30N2O6/c1-3-25(2,32)15-26-23(30)21(12-13-22(28)29)27-24(31)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,32H,3,12-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: XMBZYBOEOPPPKY-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCC(C)(CC)O)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 678

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1489648-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-50mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-5000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-2500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1489648-250mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1489648-100mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxy-2-methylbutyl)carbamoyl]butanoic acid |

2171593-97-6 | 100mg |

$2963.0 | 2023-09-28 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2171593-97-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxy-2-methylbutyl)carbamoylbutanoic acid) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 506-17-2(cis-Vaccenic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量